Empagliflozin α-Anomer-d4
CAS No.:
Cat. No.: VC0204734
Molecular Formula: C₂₃H₂₃D₄ClO₇
Molecular Weight: 454.93
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₃D₄ClO₇ |
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Molecular Weight | 454.93 |
Introduction
Empagliflozin α-Anomer-d4 is a deuterium-labeled version of the α-anomer of empagliflozin, containing four deuterium atoms in its structure. The compound exhibits specific stereochemistry that distinguishes it from the parent empagliflozin molecule. The α-anomer configuration refers to the specific stereochemical arrangement at the anomeric carbon of the pyran ring, which differs from the β-anomer configuration found in the therapeutic empagliflozin compound. This configuration is critical for its function as a reference standard in analytical procedures.
Basic Chemical Information
The detailed chemical properties of Empagliflozin α-Anomer-d4 are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C23H23D4ClO7 |
Molecular Weight | 454.93 g/mol |
IUPAC Name | (2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl-2,2,5,5-d4)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
SIL Type | Deuterium |
Product Format | Neat |
The compound features four deuterium atoms at specific positions (2,2,5,5) on the tetrahydrofuran ring, which provides it with distinctive analytical properties compared to its non-deuterated counterpart .
Structural Characteristics
The structure of Empagliflozin α-Anomer-d4 contains several key functional groups and moieties:
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A chlorophenyl group
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A benzyl linker
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A tetrahydrofuran ring with four deuterium substitutions
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A pyran ring with the α-anomeric configuration
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Multiple hydroxyl groups
The SMILES notation for the compound is: OC[C@H]1OC@HC@HC@@H[C@@H]1O .
Relationship to Empagliflozin
Empagliflozin α-Anomer-d4 is closely related to empagliflozin, which is a sodium glucose co-transporter-2 (SGLT2) inhibitor used to improve glycemic control in adults with type 2 diabetes . While empagliflozin is the active pharmaceutical ingredient (API), the α-anomer represents a specific stereoisomer that is considered an impurity in the manufacturing process of empagliflozin. The addition of deuterium labeling creates a stable isotope-labeled compound that serves important analytical functions.
Comparison with Non-deuterated Analogue
The non-deuterated Empagliflozin α-Anomer has the molecular formula C23H27ClO7 and a molecular weight of 450.91 g/mol . The difference of 4.02 g/mol between the non-deuterated and deuterated versions corresponds exactly to the mass difference between four hydrogen atoms and four deuterium atoms. This mass difference is crucial for its application in analytical methods, particularly in mass spectrometry-based assays.
Applications in Pharmaceutical Analysis
Quality Control Applications
Physicochemical Properties
Spectroscopic Characteristics
The deuterium labeling in Empagliflozin α-Anomer-d4 confers unique spectroscopic properties that differentiate it from the non-deuterated compound. In mass spectrometry, the compound exhibits characteristic fragmentation patterns with fragments that are 4 Da heavier than those of the non-deuterated analogue, making it ideal for use as an internal standard.
Stability Considerations
The carbon-deuterium bonds in the compound are generally more stable than carbon-hydrogen bonds, which can influence the compound's stability under certain conditions. This enhanced stability can be advantageous in analytical applications where sample stability is a concern.
Related Compounds
Several related compounds are mentioned in the pharmaceutical literature, including:
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Empagliflozin (the parent API)
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Empagliflozin α-Anomer (non-deuterated version)
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Empagliflozin-d4 (potentially with different stereochemistry)
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Empagliflozin Acetyl impurity
These compounds collectively form part of the impurity profile that must be monitored during the manufacture and quality control of empagliflozin-containing pharmaceutical products.
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